UDP-β-D-Glucose (sodium salt)

Catalog No.
S1786803
CAS No.
7333-33-7
M.F
C15H22N2O17P2 · 2Na
M. Wt
610.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UDP-β-D-Glucose (sodium salt)

CAS Number

7333-33-7

Product Name

UDP-β-D-Glucose (sodium salt)

Molecular Formula

C15H22N2O17P2 · 2Na

Molecular Weight

610.3

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../

InChI Key

PKJQEQVCYGYYMM-BYFFMYLLSA-L

SMILES

O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+]

Synonyms

NSC 20269;UDPG;UDP-Glucose;Uridine-5/'-diphosphoglucose

UDP-β-D-Glucose (sodium salt) is a nucleotide sugar, specifically the sodium salt form of uridine 5'-(trihydrogen pyrophosphate), mono-β-D-glucopyranosyl ester. It has the CAS Registry Number 7333-33-7 and is known as a stereoisomer of UDP-α-D-Glucose, which plays a crucial role in various biochemical processes. UDP-β-D-Glucose serves as a substrate in glycosylation reactions, facilitating the transfer of glucose to other molecules, thereby participating in carbohydrate metabolism and biosynthesis pathways .

Substrate for Glycosyltransferases

UDPG acts as a sugar donor for various glycosyltransferases, enzymes responsible for transferring a sugar molecule to another molecule. These enzymes play a crucial role in numerous biological processes, including:

  • Glycoprotein biosynthesis: UDPG is a substrate for enzymes that glycosylate proteins, a vital step in protein folding and function .
  • Glycolipid biosynthesis: UDPG serves as a sugar donor for enzymes involved in the synthesis of glycolipids, essential components of cell membranes .
  • Polysaccharide synthesis: UDPG can be utilized by glycosyltransferases to build complex carbohydrates like cellulose and starch .

Researchers can use UDPG to study the activity and specificity of glycosyltransferases in vitro. Additionally, radioactively labeled UDPG can be employed to track sugar incorporation into various biomolecules, providing insights into cellular glycosylation processes.

In Vitro Studies on Carbohydrate Metabolism

UDPG is a valuable tool for studying carbohydrate metabolism in cell cultures and isolated enzymes. It can be used to:

  • Investigate sugar nucleotide regeneration pathways: Researchers can utilize UDPG to assess the activity of enzymes responsible for regenerating UDPG from other sugar nucleotides .
  • Analyze glycosylation defects: Studies with UDPG can help identify mutations in genes encoding glycosyltransferases, leading to a better understanding of glycosylation disorders .
  • Evaluate the impact of drugs on glycosylation: Researchers can employ UDPG to determine how drugs might affect glycosylation processes in cells, potentially leading to the development of new therapeutic strategies.

  • Glycosylation: It acts as a donor of glucose in the synthesis of polysaccharides and glycoproteins.
  • Enzymatic Reactions: UDP-β-D-Glucose can be utilized by specific glycosyltransferases to add glucose to acceptor molecules, such as proteins or lipids .
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to release glucose and uridine diphosphate.

The specific reaction mechanisms depend on the enzymes involved and the substrates present.

While UDP-β-D-Glucose's biological activities are not extensively characterized, it is known to participate in metabolic pathways that involve glucose metabolism and energy production. It is particularly relevant in the synthesis of glycogen and other polysaccharides, contributing to cellular energy storage and structural functions . Its role as a substrate for glycosyltransferases implicates it in various biological processes, including cell signaling and recognition.

UDP-β-D-Glucose can be synthesized through various methods:

  • Enzymatic Synthesis: This involves using specific enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the conversion of glucose-1-phosphate and uridine triphosphate into UDP-β-D-Glucose.
  • Chemical Synthesis: Chemical methods may also be employed, though these are less common due to the complexity of nucleotide sugar synthesis.
  • Extraction from Biological Sources: It can also be isolated from biological tissues where it naturally occurs.

UDP-β-D-Glucose has several applications across various fields:

  • Biochemistry Research: Used as a substrate in studies involving glycosylation and carbohydrate metabolism.
  • Pharmaceuticals: Potential use in drug development targeting carbohydrate-related pathways.
  • Biotechnology: Employed in recombinant DNA technology for modifying sugars on proteins or other biomolecules.

Studies on UDP-β-D-Glucose interactions focus primarily on its role as a substrate for glycosyltransferases. These interactions are crucial for understanding how carbohydrates are synthesized and modified in different biological contexts. The specificity of these interactions can lead to insights into metabolic disorders related to carbohydrate metabolism .

UDP-β-D-Glucose can be compared with several similar compounds, particularly its stereoisomer UDP-α-D-Glucose and other nucleotide sugars:

CompoundStructure TypeBiological Role
UDP-α-D-GlucoseNucleotide sugarPrimary donor of glucose for glycosylation reactions
GDP-D-MannoseNucleotide sugarDonor of mannose for glycosylation
CMP-N-Acetylneuraminic AcidNucleotide sugarDonor of sialic acid for glycoprotein synthesis

UDP-β-D-Glucose is unique due to its specific stereochemistry, which influences its reactivity and interaction with different enzymes compared to other nucleotide sugars like UDP-α-D-Glucose .

Enzymatic Synthesis via UDP-Glucose Pyrophosphorylase (UGPase)

UDP-β-D-glucose represents the stereoisomer of UDP-α-D-glucose and serves as a crucial nucleotide sugar in cellular metabolism [42]. The primary enzymatic pathway for UDP-glucose synthesis involves UDP-glucose pyrophosphorylase, an enzyme classified under EC 2.7.7.9 that catalyzes the reversible formation of UDP-glucose from glucose-1-phosphate and uridine triphosphate [1] [2]. This enzyme belongs to the Pfam glycosyl transferase clan and carries out the reaction: Mg²⁺-UTP + glucose-1-phosphate ⇆ pyrophosphate + UDP-glucose [1].

The catalytic mechanism of UDP-glucose pyrophosphorylase follows an ordered sequential Bi Bi mechanism with specific substrate binding requirements [1] [3]. The order of binding is highly specific, with uridine triphosphate binding the enzyme before glucose-1-phosphate in the forward direction, and UDP-glucose binding before pyrophosphate in the reverse reaction [1] [2]. This ordered mechanism is essential for proper enzyme function and has been demonstrated across multiple species including bacteria, plants, and mammals [3] [4].

Structural analysis reveals that UDP-glucose pyrophosphorylase exists as a homotetrameric enzyme, consisting of four identical subunits with molecular weights ranging from approximately 50-60 kDa depending on the species [6]. The enzyme structure is characterized by a Rossmann fold, a common motif found in nucleotide-binding proteins [6]. Crystal structure determinations have shown that the active site is located at the interface between subunits, where substrate binding and catalytic reactions occur [1] [3].

The kinetic properties of UDP-glucose pyrophosphorylase have been extensively characterized across different organisms. The following table summarizes key kinetic parameters:

Organism/SourceSubstrateKm (mM)Notes
Escherichia coliUDP-Glucose0.71Bacterial UGPase parameters [7]
Escherichia coliPyrophosphate0.53Bacterial UGPase parameters [7]
Escherichia coliGlucose-1-Phosphate0.15Bacterial UGPase parameters [7]
Escherichia coliUTP0.23Bacterial UGPase parameters [7]
Streptococcus pneumoniaeUDP-Glucose0.40Similar kinetic profile to E. coli [7]
Streptococcus pneumoniaePyrophosphate0.26Similar kinetic profile to E. coli [7]
Arabidopsis UGPase-1All substrates0.03-0.14Lower Km values indicating higher affinity [8]
Arabidopsis UGPase-2All substrates0.07-0.36Higher Km values than UGPase-1 [8]

The enzyme demonstrates high specificity for its substrates and exhibits Michaelis-Menten kinetics with respect to both glucose-1-phosphate and uridine triphosphate [6]. The Km values typically range from 0.1-1 mM for most substrates, indicating high affinity binding [6] [7]. Importantly, the enzyme requires magnesium ions as an essential cofactor, which participates in catalysis by stabilizing negative charges and properly positioning substrates for nucleophilic attack [7] [32].

In plants, UDP-glucose pyrophosphorylase expression is regulated by multiple factors including light, phosphate concentration, and sucrose levels [1]. The enzyme shows tissue-specific variations in reaction direction, proceeding toward UDP-glucose formation in young and mature leaves while favoring the reverse direction in immature apical leaves [1]. This directional preference reflects the metabolic needs of different plant tissues and developmental stages [1] [4].

Role in Leloir Pathway and Galactose Metabolism

The Leloir pathway represents the primary metabolic route for galactose catabolism and directly involves UDP-glucose in the interconversion of galactose and glucose derivatives [9] [10]. This pathway, first described by Luis Federico Leloir, consists of four sequential enzymatic reactions that ultimately convert galactose to glucose-1-phosphate while generating UDP-galactose as an intermediate [9] [11].

The pathway begins with galactose mutarotase facilitating conversion of β-D-galactose to α-D-galactose, followed by phosphorylation by galactokinase to form galactose-1-phosphate [10] [12]. The critical third step involves galactose-1-phosphate uridylyltransferase, which catalyzes the reaction: UDP-glucose + galactose-1-phosphate ⇆ glucose-1-phosphate + UDP-galactose [13]. This reaction directly utilizes UDP-glucose as a uridine diphosphate donor, demonstrating the central role of this nucleotide sugar in galactose metabolism [10] [13].

The mechanism of galactose-1-phosphate uridylyltransferase proceeds through ping pong bi-bi kinetics with a double displacement mechanism [13]. The enzyme utilizes a histidine residue (His166) as a nucleophile to facilitate transfer of the nucleotide group between UDP-hexoses and hexose-1-phosphates [13]. The reaction occurs in two distinct steps: first, UDP-glucose reacts with the enzyme-histidine to generate glucose-1-phosphate and an enzyme-histidine-UMP intermediate; second, galactose-1-phosphate reacts with this intermediate to produce UDP-galactose and regenerate the original enzyme [13].

The final step of the Leloir pathway involves UDP-galactose 4-epimerase, which catalyzes the reversible interconversion of UDP-galactose and UDP-glucose [14]. This enzyme is essential for recycling UDP-glucose and maintaining the nucleotide pool necessary for continued galactose metabolism [14] [15]. The epimerase belongs to the short-chain dehydrogenase/reductase superfamily and requires nicotinamide adenine dinucleotide as a cofactor for catalytic activity [14].

The physiological significance of the Leloir pathway extends beyond simple galactose catabolism [10]. In most tissues, UDP-galactose generated through this pathway serves as a building block for glycosylation reactions [10]. However, in metabolically active tissues such as skeletal muscle and liver, UDP-galactose can be converted back to UDP-glucose for glycogen synthesis during periods of low energy demand [10]. Conversely, during high energy demand, the pathway can contribute to energy production by converting UDP-galactose to UDP-glucose, which is subsequently transformed to glucose-1-phosphate and enters glycolysis [10].

In mammary glands of lactating mammals, the Leloir pathway takes on specialized significance through lactose synthesis [10]. The lactose synthase complex, formed by β-1,4-galactosyltransferase and α-lactalbumin, utilizes UDP-galactose generated via the Leloir pathway to produce lactose from UDP-galactose and glucose [10]. This represents a unique adaptation where galactose metabolism directly supports milk production [10].

Precursor Functions in Glycogen and Glycosaminoglycan Synthesis

UDP-glucose serves as the immediate and essential precursor for glycogen synthesis, representing one of its most critical metabolic functions [17] [18]. The glycogen synthesis pathway begins with the formation of UDP-glucose by UDP-glucose pyrophosphorylase, which converts glucose-1-phosphate and uridine triphosphate into this activated glucose derivative [17] [20]. This reaction constitutes the first committed step in glycogenesis and provides the substrate required for subsequent polymerization reactions [17].

The glycogen synthesis process involves three key enzymes working in coordination: glycogenin, glycogen synthase, and glycogen branching enzyme [22]. Glycogenin initiates the process through auto-glucosylation of a conserved tyrosine residue, creating a primer glucose chain of 8-12 residues connected by α-1,4-linkages [22]. UDP-glucose serves as the glucose donor for this initial glycogenin-catalyzed reaction, with the UDP moiety being released as the glucose residue becomes covalently attached to the protein [20] [22].

Following primer formation, glycogen synthase catalyzes the elongation of the glucose chain using UDP-glucose as substrate [18] [22]. The enzyme belongs to the glycosyltransferase family and specifically catalyzes the reaction: UDP-glucose + (1,4-α-D-glucosyl)n → UDP + (1,4-α-D-glucosyl)n+1 [18]. This reaction proceeds through transfer of the glucose moiety from UDP-glucose to the growing glycogen chain, with concurrent release of uridine diphosphate [18] [20].

Experimental evidence demonstrates that UDP-glucose concentration directly influences glycogen synthesis rates [19] [50]. Studies using the ruminal bacterium Prevotella bryantii showed that radiolabeled glucose-1-phosphate was converted to UDP-glucose, which then served as the immediate precursor for glycogen synthesis [19]. High levels of UDP-glucose pyrophosphorylase activity (>1,492 nmol/min/mg protein) were detected in maltose-grown cultures, with activity being significantly stimulated by fructose-1,6-bisphosphate [19].

In the context of glycosaminoglycan synthesis, UDP-glucose functions as a precursor through its conversion to UDP-glucuronic acid [21] [24]. UDP-glucose dehydrogenase catalyzes the four-electron oxidation of UDP-glucose to UDP-glucuronic acid using nicotinamide adenine dinucleotide as cofactor [32] [33]. This reaction is essential for producing UDP-glucuronic acid, which serves as a key building block for glycosaminoglycans including hyaluronan, chondroitin sulfate, and heparan sulfate [24] [32].

The mechanism of UDP-glucose dehydrogenase involves multiple catalytic steps proceeding through thiohemiacetal and thioester intermediates [32] [33]. The enzyme catalyzes the reaction: UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺ [34]. This oxidation process is irreversible and represents a committed step toward glycosaminoglycan precursor formation [32] [34].

Research has shown that UDP-glucose dehydrogenase expression is highly regulated and tissue-specific, with highest expression observed in liver, kidney, prostate, and mammary tissues [24]. The enzyme serves as a metabolic sensing node, integrating sugar metabolism with proteoglycan synthesis requirements [24]. Studies using engineered Saccharomyces cerevisiae strains demonstrated that overexpression of plant UDP-glucose dehydrogenase successfully converted UDP-glucose to UDP-glucuronic acid, confirming the functional role of this pathway in glycosaminoglycan precursor synthesis [38].

Interconversion with UDP-Galactose and UDP-Glucuronic Acid

The interconversion of UDP-glucose with UDP-galactose represents a fundamental metabolic process mediated by UDP-galactose 4-epimerase [25] [26]. This enzyme catalyzes the reversible conversion between these two nucleotide sugars through an oxidation-reduction mechanism involving the C-4 carbon of the hexose moiety [25] [27]. The reaction proceeds as: UDP-glucose ⇆ UDP-galactose, with the equilibrium position dependent on cellular metabolic demands and substrate concentrations [25] [29].

UDP-galactose 4-epimerase belongs to the short-chain dehydrogenase/reductase superfamily and requires nicotinamide adenine dinucleotide as a tightly bound cofactor [26] [27]. The enzyme exists as a homodimer in solution, with each subunit containing distinct domains for nucleotide binding and catalytic activity [26] [27]. Structural studies have revealed that the enzyme undergoes conformational changes during catalysis, with the substrate binding site accommodating both UDP-glucose and UDP-galactose through flexible loop regions [27] [29].

The catalytic mechanism involves formation of a 4-ketopyranose intermediate that undergoes rotation within the active site [27] [29]. Initial oxidation of the C-4 hydroxyl group creates this ketone intermediate, which subsequently undergoes reduction with opposite stereochemistry to generate the epimerized product [27]. Crystallographic studies using mutant enzymes have directly observed both UDP-glucose and UDP-galactose binding conformations, providing structural evidence for this rotation mechanism [27].

Human UDP-galactose 4-epimerase demonstrates broader substrate specificity compared to bacterial enzymes, capable of catalyzing interconversion of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine in addition to the primary UDP-glucose/UDP-galactose reaction [26] [31]. This expanded activity results from a larger active site cavity and specific amino acid substitutions that accommodate the additional N-acetyl groups [31].

The conversion of UDP-glucose to UDP-glucuronic acid represents an irreversible oxidative pathway catalyzed by UDP-glucose dehydrogenase [32] [33]. This reaction involves four-electron oxidation and proceeds through multiple mechanistic steps without release of intermediate aldehydes [32] [33]. The overall reaction can be written as: UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺ [34].

Recent mechanistic studies have provided evidence for a nucleophilic substitution mechanism in the first oxidation step, challenging earlier proposed aldehyde intermediate pathways [33] [35]. Experimental work using Streptococcus zooepidemicus UDP-glucose dehydrogenase demonstrated that mutation of the essential cysteine residue resulted in formation of amide derivatives rather than the expected carboxylic acid products [33]. This finding supports a bimolecular nucleophilic substitution mechanism involving direct attack by nicotinamide adenine dinucleotide [33] [35].

The significance of UDP-glucose to UDP-glucuronic acid conversion extends to multiple biosynthetic pathways [34] [36]. UDP-glucuronic acid serves as precursor for glycosaminoglycan synthesis, glucuronidation reactions involved in detoxification, and plant cell wall polysaccharide formation [34] [36]. In developing soybean embryos, both nucleotide sugar oxidation and myo-inositol oxidation pathways contribute to UDP-glucuronic acid biosynthesis, with UDP-glucose dehydrogenase activity increasing 3.5-fold during embryo development [36].

Engineering studies have demonstrated the practical importance of these interconversion pathways [38] [52]. Reconstruction of UDP-glucuronic acid synthesis in Saccharomyces cerevisiae through expression of plant UDP-glucose dehydrogenase successfully established functional conversion of UDP-glucose to UDP-glucuronic acid [38]. Similarly, metabolic engineering of Escherichia coli UDP-glucose synthesis pathway through overexpression of phosphoglucomutase and UDP-glucose pyrophosphorylase resulted in 8-fold increased carbon flux toward UDP-glucose and enhanced downstream product formation [52].

The substrate binding dynamics of UDP-glucose-dependent enzymes exhibit remarkable specificity and sophisticated regulatory mechanisms that are fundamental to their catalytic function. UDP-glucose pyrophosphorylases demonstrate ordered sequential binding mechanisms, with UTP binding occurring before glucose-1-phosphate in the forward reaction direction [1]. This ordered binding specificity is structurally enforced through conformational changes in the nucleotide binding loop and carboxy-terminal domain, which move in and out of the active site in a concerted fashion [1].

The structural basis for substrate binding specificity involves multiple coordination sites within the enzyme active site. In UDP-glucose pyrophosphorylase, the uridinyl group of UDP-glucose is coordinated by residues Gln162, Gly191, and Gly87, while the glucose portion is stabilized by interactions with Asn220, Asn293, Gly258, and Glu271 [1] [2]. The phosphate groups are coordinated through specific lysine residues, with Lys99 coordinating the α-phosphate and Lys256 coordinating the β-phosphate [1]. These binding interactions are highly conserved across species, indicating their critical importance for catalytic function [2].

UDP-glucose dehydrogenase exhibits distinct substrate binding kinetics compared to pyrophosphorylases. Arabidopsis UDP-glucose dehydrogenase isoforms display variable substrate affinities, with UGD2 showing the highest affinity for UDP-glucose with a Km value of 123 microM, followed by UGD4 at 171 microM and UGD3 at 335 microM [3]. The catalytic turnover rates also vary significantly among isoforms, with kcat values ranging from 1.17 per second for UGD4 to 2.52 per second for UGD3 [3]. These enzymes demonstrate strict substrate specificity, accepting only UDP-glucose and showing no activity with other nucleotide sugars such as UDP-galactose, ADP-glucose, or TDP-glucose [3].

The binding order in UDP-glucose dehydrogenase follows a different pattern than pyrophosphorylases, with UDP-glucose binding before NAD+ in most systems [3]. This binding sequence is crucial for the two-step oxidation mechanism, where the first NAD+-dependent oxidation produces UDP-glucohexodialdose, which is immediately captured by cysteine residue attack to form a thiohemiacetal intermediate [4]. The substrate binding induces conformational changes in the enzyme that are essential for catalytic competence, including movements of the nucleotide binding loop and positioning of catalytically important residues [4].

Molecular dynamics simulations have revealed that divalent cations, particularly Mg2+, play crucial roles in substrate binding dynamics [5]. The cation interacts strongly with UDP-glucose in solution and can alter its conformational behavior, suggesting that metal ion binding may occur prior to or concurrent with enzyme-substrate interaction [5]. This cation-substrate interaction is essential for optimal binding affinity and catalytic efficiency in UDP-glucose-dependent enzymes.

Allosteric Modulation of UDP-Glucose Dehydrogenase

UDP-glucose dehydrogenase is subject to sophisticated allosteric regulation that controls its catalytic activity through an atypical mechanism involving competitive binding at the active site. The primary allosteric regulator is UDP-xylose, which competes with the substrate UDP-glucose for the same binding site but produces dramatically different conformational outcomes [6] [7] [8]. This competitive allosteric mechanism is unusual because both effector and substrate bind to the same site, yet their binding produces distinct quaternary structural changes.

The allosteric switch mechanism is centered on the Thr131 loop and α6 helix, which constitute a buried allosteric switch that responds to the chemical identity of the bound nucleotide sugar [6] [8]. When UDP-glucose binds, the C5 hydroxymethyl group stabilizes the allosteric switch in the active conformation, favoring formation of the catalytically competent E state hexamer [6]. In contrast, UDP-xylose lacks this C5 hydroxymethyl group, allowing Thr131 to move deeper into the active site and displace the nicotinamide ring of NAD+, converting the enzyme to the inactive E-omega state [6] [8].

The conformational transition between active and inactive states involves remarkable structural plasticity. The E-omega state adopts a horseshoe-shaped quaternary structure that is stabilized by altered subunit-subunit interactions [6] [8]. This conformational change buries residue Ala136 in the protein core, creating a subunit interface that strongly favors the inactive state [9] [8]. The structural rearrangement is propagated through the α6 helix, which undergoes rotational movements that affect dimer-dimer interactions and contribute to the observed cooperativity in ligand binding [10].

Recent cryo-electron microscopy studies have identified UDP-4-keto-xylose as another potent allosteric inhibitor of human UDP-glucose dehydrogenase [6]. This compound, which copurifies with recombinantly expressed enzyme, mimics the inhibitory effects of UDP-xylose and stabilizes the E-omega state. The discovery of this alternative inhibitor suggests that multiple metabolites may contribute to allosteric regulation under physiological conditions [6].

The allosteric regulation is further modulated by the intrinsically disordered C-terminal tail comprising residues 465-494 [10] [11]. Removal of this tail increases the inhibition constant for UDP-xylose by 10-fold, indicating that the disordered region contributes to the conformational equilibrium between active and inactive states [10] [11]. The length of the C-terminal tail, rather than its specific sequence, is the primary determinant of this regulatory effect [11].

Cross-species analysis reveals conservation of the allosteric mechanism. Caenorhabditis elegans UDP-glucose dehydrogenase exhibits similar allosteric behavior to the human enzyme, with UDP-xylose binding inducing formation of a weakly associated hexamer analogous to the E-omega state [7]. However, the UDP-xylose affinity is approximately 16-fold weaker than in human enzyme, despite conservation of binding site interactions, suggesting that subtle differences in the allosteric switch can significantly affect inhibitor sensitivity [7].

Structural Basis of UDP-Glucose Pyrophosphorylase Oligomerization

UDP-glucose pyrophosphorylase demonstrates remarkable diversity in quaternary structure organization across different species, with oligomerization playing crucial roles in enzymatic regulation and catalytic efficiency. The structural basis of oligomerization involves multiple types of protein-protein interactions that vary significantly between prokaryotic and eukaryotic enzymes.

Human and yeast UDP-glucose pyrophosphorylases form octameric structures through a hierarchical assembly process [12] [13]. The octamer consists of four dimers arranged in a specific geometric pattern, with each dimer formed through end-to-end interactions mediated by the C-terminal domain [13] [2]. The dimer-dimer assembly occurs through side-by-side interactions that create a stable octameric complex [13]. Critical residues for this assembly include Asn491 and Leu492, which are essential for dimer formation and are highly conserved in higher eukaryotes [2].

The octameric structure exhibits functional significance beyond mere structural organization. Kinetic analyses demonstrate that the octameric form represents the most catalytically active state, with disruption of octamer formation leading to reduced enzymatic activity [13] [14]. This structure-function relationship suggests that intersubunit communications within the octamer contribute to optimal catalytic efficiency through allosteric mechanisms [12].

Plant UDP-glucose pyrophosphorylases present a contrasting oligomerization pattern compared to their mammalian counterparts. Arabidopsis and barley enzymes exist predominantly as monomers under physiological conditions, with the monomeric form being the most catalytically active [15] [2]. However, these enzymes can form higher-order oligomers under specific buffer conditions, with phosphate and Tris buffers promoting oligomerization while MOPS and HEPES favor monomer formation [2]. The C-terminal domain plays a regulatory role in this process, with deletion of the terminal eight residues in barley enzyme maintaining the protein in monomeric form while increasing catalytic activity [2].

Sugarcane UDP-glucose pyrophosphorylase represents an intermediate case, existing as a mixture of monomers, dimers, and octamers in solution [2]. Multi-angle light scattering analysis revealed molecular masses consistent with monomeric species at 52.8 kDa and octameric complexes at 487.9 kDa [2]. The transition between oligomeric states appears to be concentration-dependent and may involve similar end-to-end interactions as observed in human and yeast enzymes, though the specific residues involved differ from those in mammalian systems [2].

Bacterial UDP-glucose pyrophosphorylases exhibit yet another oligomerization pattern, forming tetrameric structures through a dimer-of-dimers arrangement [16]. The tetramer features both tight and loose dimeric interfaces, with the tight interface burying approximately 2,569 Ų of surface area and the loose interface burying 1,264 Ų [16]. Key residues facilitating tetramerization include Lys27, Lys65, Asp73, and Arg108, which are strictly conserved across Gram-negative bacteria [16]. Mutagenesis studies demonstrate that disruption of these residues leads to tetramer dissociation and significant loss of catalytic activity, indicating that tetramerization is essential for enzymatic function in bacterial systems [16].

The oligomerization interfaces in UDP-glucose pyrophosphorylases are characterized by specific structural motifs that enable formation of stable quaternary complexes. The latch loop represents a critical structural element that differs between species and contributes to oligomerization specificity [13]. In human enzyme, the latch loop configuration differs distinctly from yeast enzyme, which may explain differences in their enzymatic properties despite overall structural similarity [13].

Post-Translational Modifications Impacting Enzyme Activity

Post-translational modifications represent a crucial layer of regulation for UDP-glucose-dependent enzymes, with phosphorylation, redox modifications, and protein-protein interactions serving as key modulatory mechanisms. These modifications can directly affect catalytic activity or alter cellular localization and regulatory interactions.

Phosphorylation emerges as a particularly important regulatory mechanism for UDP-glucose dehydrogenase. Tyrosine 473 phosphorylation in human enzyme has been identified as a critical modification that enables nuclear translocation and interaction with the RNA-binding protein HuR [10] [17]. This phosphorylation is induced by epidermal growth factor signaling and facilitates the formation of a UGDH-HuR complex that translocates to the nucleus [10]. Within the nucleus, UGDH may relieve UDP-glucose-mediated inhibition of HuR, allowing HuR to stabilize SNAI1 mRNA and promote epithelial-mesenchymal transition in cancer cells [10].

The intrinsically disordered C-terminal tail of UDP-glucose dehydrogenase serves as a platform for multiple regulatory modifications [10] [11]. This region, comprising residues 465-494, undergoes phosphorylation that alters the conformational dynamics among enzyme subunits [10]. The phosphorylation presumably exposes alternative protein interaction motifs that enable binding to regulatory proteins such as HuR [10]. The length of this disordered tail, rather than its specific sequence, determines its regulatory impact on allosteric inhibitor sensitivity [11].

Bacterial UDP-glucose dehydrogenase demonstrates a different phosphorylation pattern, with tyrosine phosphorylation resulting in significant increases in dehydrogenase activity [18]. This modification represents a direct regulatory mechanism that enhances catalytic efficiency, contrasting with the indirect regulatory effects observed in eukaryotic systems [18]. The enhanced activity following phosphorylation suggests that this modification may represent a metabolic control mechanism in bacterial cells [18].

Redox regulation represents another important post-translational control mechanism for UDP-glucose dehydrogenase. Recent studies have identified a redox switch mechanism where intracellular peroxide levels suppress UGDH activity, while high glutathione concentrations restore enzymatic function [19]. This redox-based regulation involves cysteine residues that are susceptible to oxidative modification, creating a mechanism for activity control based on cellular oxidative status [19].

The post-translational modifications of UDP-glucose dehydrogenase are intimately connected to its role in metabolic regulation and cellular signaling. The enzyme's nuclear localization, mediated by phosphorylation-dependent protein interactions, represents a novel regulatory mechanism that links carbohydrate metabolism to transcriptional control [10] [17]. This nuclear function has been associated with cancer progression and metastasis, suggesting that post-translational modifications may serve as therapeutic targets [10].

Protein-protein interactions facilitated by post-translational modifications also regulate UDP-glucose pyrophosphorylase activity. The formation of higher-order oligomeric complexes can be modulated by modifications that affect subunit-subunit interactions [20]. These modifications may alter the stability of oligomeric interfaces or change the relative populations of different quaternary states, thereby fine-tuning enzymatic activity in response to cellular conditions [20].

Dates

Last modified: 08-15-2023

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